4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide
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Overview
Description
4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C13H14F3NO2 It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoromethyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its target, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)picolinamide: Similar structure but contains a picolinamide core instead of a benzamide core.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)8-3-6-11(19-9-4-5-9)10(7-8)13(14,15)16/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
DEJKZUZQKDLZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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